molecular formula C14H16BF5O2 B2838210 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane CAS No. 2088974-50-7

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2838210
CAS No.: 2088974-50-7
M. Wt: 322.08
InChI Key: DVVCYFRDZZORQX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with a pentafluoroethyl-substituted phenyl group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid pinacol ester. The reaction is usually carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane involves the formation of a boronate complex with a substrate. This complex can undergo various transformations, such as cross-coupling reactions, where the boron atom facilitates the transfer of organic groups between molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-phenylsulfonyl)propan-2-yl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring electron-withdrawing groups, enhancing its reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF5O2/c1-11(2)12(3,4)22-15(21-11)10-7-5-9(6-8-10)13(16,17)14(18,19)20/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVCYFRDZZORQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088974-50-7
Record name 4,4,5,5-tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane
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